![molecular formula C18H35N B14323199 2-Octyl-2-azaspiro[5.5]undecane CAS No. 105599-60-8](/img/structure/B14323199.png)
2-Octyl-2-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyl-2-azaspiro[5.5]undecane is a spiro compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into one of the rings. This compound belongs to the class of azaspiro compounds, which are known for their intriguing conformational and stereochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2-azaspiro[5.5]undecane typically involves the annulation of cyclopentane and other ring systems. One common approach is the annulation of the cyclopentane ring, which can be achieved through conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often involve the use of readily available starting materials and standard laboratory techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and employing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octyl-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as nitroxyl radicals.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Nitroxyl radicals, such as 4-amino-2,2,7-trimethyl-10-isopropyl-1-azaspiro[5.5]undecane N-oxyl.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Common solvents include toluene, dichloromethane, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce amino alcohols .
Wissenschaftliche Forschungsanwendungen
2-Octyl-2-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Octyl-2-azaspiro[5.5]undecane involves its interaction with molecular targets through its unique spiro structure. The nitrogen atom in the spiro ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science.
Vergleich Mit ähnlichen Verbindungen
2-Octyl-2-azaspiro[5.5]undecane can be compared with other azaspiro compounds, such as:
1-Azaspiro[5.5]undecane: Similar in structure but lacks the octyl group, leading to different chemical properties and reactivity.
2-Azaspiro[3.4]octane: A smaller spiro compound with different stereochemical properties.
Eigenschaften
CAS-Nummer |
105599-60-8 |
|---|---|
Molekularformel |
C18H35N |
Molekulargewicht |
265.5 g/mol |
IUPAC-Name |
2-octyl-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C18H35N/c1-2-3-4-5-6-10-15-19-16-11-14-18(17-19)12-8-7-9-13-18/h2-17H2,1H3 |
InChI-Schlüssel |
MPHGTDQHXZAPFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1CCCC2(C1)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


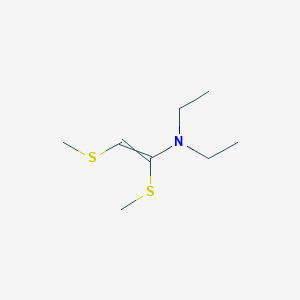


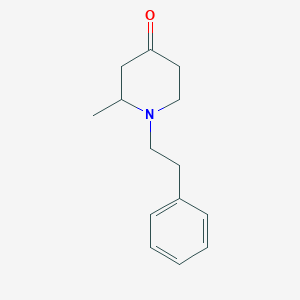
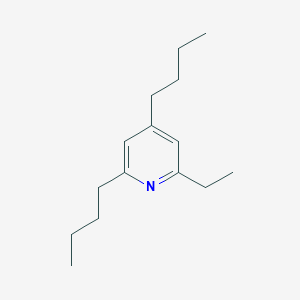
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
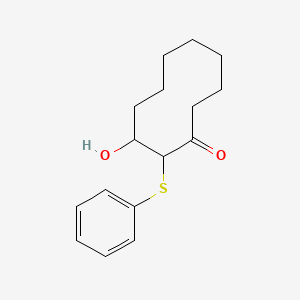
![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
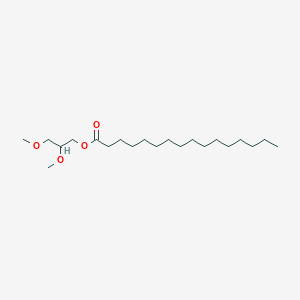
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)


![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
